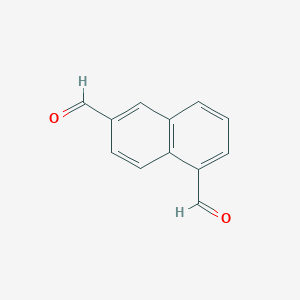
4-(4-Acetylpiperazinosulfonyl)bromobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Metabolic Pathways and Toxicology Studies : The study of bromobenzene metabolites, such as 3-bromophenol and 4-bromophenol, has provided insights into their metabolic pathways and potential toxicological implications. For example, the formation of phenols from aromatic compounds involves sulfur-series metabolic products, which might be responsible for the hepatotoxicity of high doses of bromobenzene (Lertratanangkoon, Horning, & Horning, 1987).
Chemical Synthesis and Catalysis : The synthesis of triazines using N-halosulfonamides showcases the utility of bromobenzene derivatives in facilitating chemical reactions. This particular study demonstrates the efficient catalysis for one-pot synthesis of 3,5,6-trisubstituted-1,2,4-triazines under solvent-free conditions (Ghorbani‐Vaghei et al., 2015).
Silylation of Alcohols, Phenols, and Thiols : Compounds like Poly(N-bromobenzene-1,3-disulfonamide) have been found effective as catalysts for the silylation of alcohols, phenols, and thiols. This process can be carried out with or without solvent and even under microwave irradiation, highlighting the versatility of bromobenzene derivatives in various chemical processes (Ghorbani‐Vaghei, Zolfigol, Chegeny, & Veisi, 2006).
Bromination Techniques in Organic Synthesis : The bromination of aromatic compounds using mixtures of peroxyacetic acid and bromine in acetic acid has been studied to optimize the yield of bromobenzene. Such methods are integral to the synthesis of various bromobenzene derivatives, which can then be utilized in different chemical syntheses (Ogata, Furuya, & Okano, 1964).
Developmental Toxicity Evaluation : Studies using the frog embryo teratogenesis assay-Xenopus (FETAX) have evaluated the developmental toxicity of bromobenzene derivatives like 4-bromobenzene. This research contributes to understanding the toxicological profiles of these compounds, which is crucial for their safe application in various fields (Fort, Propst, & Stover, 1996).
Catalytic Reagents in Chemical Reactions : The use of p-Bromobenzyl Bromide, a derivative of bromobenzene, as a reagent in various chemical reactions such as protecting groups for hydroxyl groups, benzylation of heterofunctional groups, and substrate for coupling reactions, demonstrates the chemical versatility of bromobenzene derivatives (Herzner & Seeberger, 2003).
Mechanisms of C-S Lyase Reactions : Research into the metabolic pathways of bromobenzene to phenols and sulfur-containing metabolites has been essential in understanding the C-S lyase reactions of cysteine conjugates. This is pivotal in comprehending the metabolic fate of bromobenzene and its derivatives in biological systems (Lertratanangkoon, Horning, & Horning, 1993).
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Propiedades
IUPAC Name |
1-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O3S/c1-10(16)14-6-8-15(9-7-14)19(17,18)12-4-2-11(13)3-5-12/h2-5H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKDNKGVTSTVQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428968 |
Source


|
| Record name | 4-(4-Acetylpiperazinosulfonyl)bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
486422-26-8 |
Source


|
| Record name | 4-(4-Acetylpiperazinosulfonyl)bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(E)-inden-1-ylidenemethyl]-N-methylaniline](/img/structure/B182655.png)
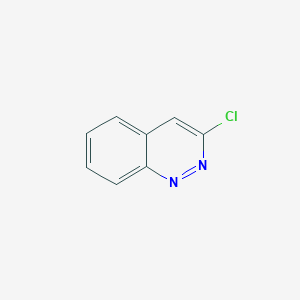
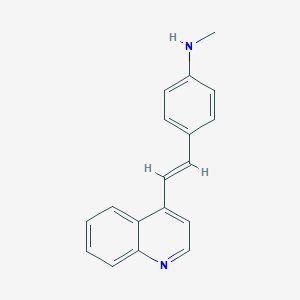
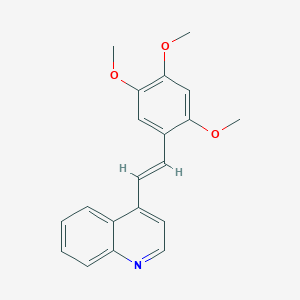

![4-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline](/img/structure/B182667.png)
![4-[2-(2-Methoxyphenyl)ethenyl]quinoline](/img/structure/B182668.png)

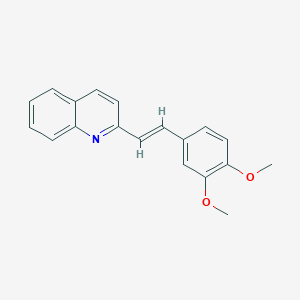
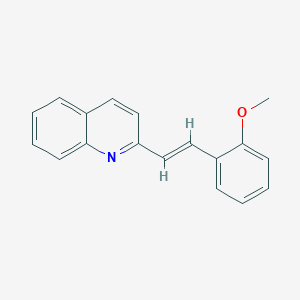
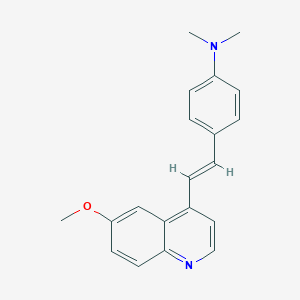
![4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol](/img/structure/B182675.png)
